Cas no 92513-50-3 (6-chloroquinoline-2,3-dicarboxylic acid)

6-Chloroquinoline-2,3-dicarboxylic acid is a versatile heterocyclic compound featuring both carboxylic acid and chlorinated quinoline functionalities. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or chelating agents. The presence of reactive carboxyl groups at the 2- and 3-positions allows for further derivatization, enabling applications in coordination chemistry or as a precursor for bioactive molecules. The electron-withdrawing chlorine substituent enhances its utility in cross-coupling reactions or as a directing group in metal-catalyzed transformations. This compound is particularly useful in medicinal chemistry research, where its scaffold may serve as a core for developing enzyme inhibitors or receptor-targeting ligands. Its stability under standard conditions facilitates handling and storage.
6-chloroquinoline-2,3-dicarboxylic acid structure
92513-50-3 structure
Product Name:6-chloroquinoline-2,3-dicarboxylic acid
CAS No:92513-50-3
MF:C11H6ClNO4
MW:251.622642040253
CID:998623
PubChem ID:13730805
Update Time:2025-06-30

6-chloroquinoline-2,3-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-chloroquinoline-2,3-dicarboxylic acid
    • 2,3-Quinolinedicarboxylic acid,6-chloro
    • 6-CHLORO-2,3-QUINOLINEDICARBOXYLIC ACID
    • FT-0715494
    • 92513-50-3
    • DTXSID70547836
    • MFCD09787824
    • AB52320
    • DB-079316
    • Inchi: 1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
    • InChI Key: NECVMOFXLIYTLA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=CC(C(=O)O)=C(C(=O)O)N=2

Computed Properties

  • Exact Mass: 250.99900
  • Monoisotopic Mass: 250.9985354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 87.5Ų

Experimental Properties

  • PSA: 87.49000
  • LogP: 2.28460

6-chloroquinoline-2,3-dicarboxylic acid Pricemore >>

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Additional information on 6-chloroquinoline-2,3-dicarboxylic acid

Introduction to 6-chloroquinoline-2,3-dicarboxylic acid (CAS No. 92513-50-3)

6-chloroquinoline-2,3-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 92513-50-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid derivative has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both a chlorine substituent and two carboxylic acid groups in its molecular structure imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.

The compound belongs to the quinoline family, a class of molecules historically recognized for their broad spectrum of biological effects. Quinolines and their derivatives have played a pivotal role in the treatment of various diseases, including malaria, bacterial infections, and certain types of cancer. The specific modification of 6-chloroquinoline-2,3-dicarboxylic acid with two carboxylic acid functionalities enhances its potential as a pharmacophore, allowing for further chemical modifications to tailor its biological profile.

In recent years, there has been growing interest in quinoline derivatives as inhibitors of enzymes and receptors involved in cancer progression. The structural features of 6-chloroquinoline-2,3-dicarboxylic acid make it a promising candidate for designing molecules that can interact with target proteins in a highly specific manner. For instance, studies have suggested that quinoline-based compounds can modulate kinases and other signaling pathways critical for tumor growth and metastasis.

One of the most compelling aspects of 6-chloroquinoline-2,3-dicarboxylic acid is its ability to serve as a precursor for more complex derivatives. Researchers have leveraged its reactive sites to synthesize analogs with enhanced solubility, bioavailability, and selectivity. These modifications are crucial for improving drug-like properties, ensuring that the final therapeutic agents are both effective and safe for clinical use.

The synthesis of 6-chloroquinoline-2,3-dicarboxylic acid typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is essential for large-scale production, which is necessary for both preclinical studies and commercial applications.

From a computational chemistry perspective, the molecular dynamics and interactions of 6-chloroquinoline-2,3-dicarboxylic acid with biological targets have been extensively studied using cutting-edge modeling techniques. These studies provide insights into how the compound binds to its targets at the atomic level, guiding the design of next-generation inhibitors with improved efficacy. Additionally, virtual screening approaches have been utilized to identify potential lead compounds derived from this scaffold, accelerating the drug discovery process.

The pharmacological evaluation of 6-chloroquinoline-2,3-dicarboxylic acid has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit the activity of certain enzymes associated with inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, preclinical studies in animal models have shown promising results regarding its potential as an anti-inflammatory agent.

Another area where 6-chloroquinoline-2,3-dicarboxylic acid has shown promise is in antimicrobial applications. The chlorine substituent in its structure contributes to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. This makes it a candidate for developing novel antibiotics against drug-resistant strains of bacteria. The growing threat of antibiotic resistance underscores the importance of discovering new antimicrobial agents with unique mechanisms of action.

The chemical versatility of 6-chloroquinoline-2,3-dicarboxylic acid also extends to its role as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been exploited in various applications, including catalysis and material science. These metal complexes exhibit enhanced reactivity and stability under different conditions, making them useful in industrial processes and advanced material formulations.

In conclusion,6-chloroquinoline-2,3-dicarboxylic acid (CAS No. 92513-50-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple disciplines, from drug discovery to material science. As research continues to uncover new biological activities and synthetic possibilities,6-chloroquinoline-2,3-dicarboxylic acid is poised to remain at the forefront of scientific innovation.

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